7-Aminoindoline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

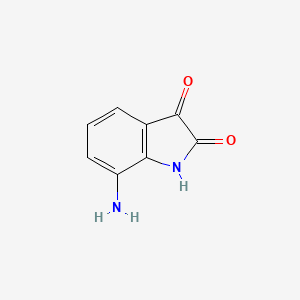

7-Aminoindoline-2,3-dione is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound includes an indoline core with amino and keto functional groups, making it a versatile compound for various chemical reactions and applications.

Wirkmechanismus

Target of Action

Indole derivatives, a class of compounds to which 7-aminoindoline-2,3-dione belongs, are known to interact with multiple receptors, contributing to their diverse biological activities .

Mode of Action

Indole derivatives, in general, are known for their diverse chemical reactivity and promising applications . They bind with high affinity to multiple receptors, which can lead to various biochemical changes .

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The diverse biological activities of indole derivatives suggest that they can induce a variety of cellular responses .

Biochemische Analyse

Biochemical Properties

It is known that indoline derivatives, which include 7-Aminoindoline-2,3-dione, have diverse biological and clinical applications These compounds are often involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

Indoline derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indoline derivatives have been shown to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives . This suggests that this compound could exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that indoline derivatives can suppress cancer cell growth both in the short and the long term . This suggests that this compound could have similar effects, potentially influencing cellular function over time.

Dosage Effects in Animal Models

It is known that the dosage of adenine, a related compound, can significantly affect the development of chronic kidney disease in animal models . This suggests that the dosage of this compound could similarly influence its effects.

Metabolic Pathways

It is known that indole and its derivatives, which include this compound, are derived from the metabolism of tryptophan by gut microorganisms . This suggests that this compound could be involved in similar metabolic pathways.

Transport and Distribution

It is known that indole derivatives can interact with various transporters and binding proteins . This suggests that this compound could be similarly transported and distributed within cells and tissues.

Subcellular Localization

It is known that the prediction of protein subcellular localization from their amino acid sequences has a long history in bioinformatics and is still actively developing . This suggests that this compound could have specific subcellular localizations, potentially influenced by targeting signals or post-translational modifications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoindoline-2,3-dione can be achieved through several methods. One common approach involves the cyclization of ortho-nitroanilines with appropriate reagents. For instance, the reduction of ortho-nitroaniline followed by cyclization can yield the desired indoline derivative. Another method involves the use of Grignard reagents in the Bartoli reaction, which provides a convenient route to indoles with minimal substitution on the 2- and 3-positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Aminoindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of different indoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted indoline derivatives, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

7-Aminoindoline-2,3-dione has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Indoline-2,3-dione (Isatin): A closely related compound with similar structural features but different biological activities.

Indole-2,3-dione: Another related compound with distinct chemical properties and applications.

Uniqueness: 7-Aminoindoline-2,3-dione is unique due to the presence of the amino group at the 7-position, which imparts specific reactivity and biological activity. This distinguishes it from other indoline derivatives and makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

7-Aminoindoline-2,3-dione, also known as indoline-2,3-dione or isatin, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have been studied for their potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

This compound is characterized by its indole structure with an amino group at the 7-position and a carbonyl group at the 2 and 3 positions. This unique structure contributes to its reactivity and biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance:

- In vitro Studies : A series of isoindole derivatives were synthesized and evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. Compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as Caco-2 and HCT-116. The most potent compounds induced apoptosis and arrested the cell cycle at specific phases, indicating their potential as chemotherapeutic agents .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to interact with cellular targets involved in cell cycle regulation and apoptosis pathways. Structure-activity relationship (SAR) studies suggest that lipophilicity plays a crucial role in enhancing their efficacy .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties:

- Bacterial Activity : Several derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that certain isoindole derivatives exhibited inhibition zones comparable to standard antibiotics like gentamicin .

- Antileishmanial Activity : Notably, some derivatives demonstrated potent activity against Leishmania tropica, outperforming traditional treatments like Glucantime with IC50 values as low as 0.0478 μmol/mL .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases:

- Alzheimer's Disease : A series of isoindoline derivatives were synthesized as acetylcholinesterase (AChE) inhibitors. Some compounds exhibited IC50 values as low as 2.1 μM, demonstrating stronger inhibitory effects than established drugs like rivastigmine. Molecular docking studies indicated favorable interactions with both catalytic and peripheral sites of AChE .

Summary of Biological Activities

The following table summarizes the biological activities of this compound and its derivatives:

| Biological Activity | Type of Study | IC50 Values (μM) | Remarks |

|---|---|---|---|

| Anticancer | In vitro against Caco-2 | Low micromolar range | Induces apoptosis; arrests cell cycle |

| Antimicrobial | In vitro bacterial strains | Comparable to gentamicin | Effective against Gram-positive/negative bacteria |

| Antileishmanial | In vitro against Leishmania | 0.0478 | More effective than Glucantime |

| Neuroprotective | AChE inhibition | 2.1 | Stronger than rivastigmine |

Eigenschaften

IUPAC Name |

7-amino-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,9H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBJXCOZDZRPQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.